![molecular formula C11H11BrO4 B3303136 2-[2-(2-Bromophenyl)ethyl]malonic acid CAS No. 92013-29-1](/img/structure/B3303136.png)
2-[2-(2-Bromophenyl)ethyl]malonic acid
Overview
Description
“2-[2-(2-Bromophenyl)ethyl]malonic acid” is a chemical compound with the molecular formula C11H11BrO4 . It is a derivative of malonic acid, which is a dicarboxylic acid .
Synthesis Analysis
The synthesis of this compound can be achieved through the Malonic Ester Synthesis . This process involves five separate reactions :Molecular Structure Analysis
The molecular structure of “2-[2-(2-Bromophenyl)ethyl]malonic acid” consists of a malonic acid backbone with a 2-bromophenyl ethyl group attached . The molecular weight of this compound is 287.11 .Chemical Reactions Analysis
The key chemical reaction involved in the formation of “2-[2-(2-Bromophenyl)ethyl]malonic acid” is the SN2 reaction of the enolate with an alkyl halide . This reaction forms a new carbon-carbon bond, which is a crucial step in the synthesis of this compound .Physical And Chemical Properties Analysis
“2-[2-(2-Bromophenyl)ethyl]malonic acid” is a white solid . It has a molecular weight of 287.11 and its IUPAC name is 2-[2-(2-bromophenyl)ethyl]malonic acid .Mechanism of Action
The mechanism of action for the synthesis of “2-[2-(2-Bromophenyl)ethyl]malonic acid” involves a series of reactions starting with the deprotonation of the ester to form an enolate. This is followed by an SN2 reaction of the enolate with an alkyl halide to form a new carbon-carbon bond. Subsequent acidic hydrolysis of the ester gives a carboxylic acid .
Safety and Hazards
properties
IUPAC Name |
2-[2-(2-bromophenyl)ethyl]propanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c12-9-4-2-1-3-7(9)5-6-8(10(13)14)11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMMUYSGVFTLON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Bromophenyl)ethyl]malonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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